An In-depth Technical Guide to 1,9-Nonanediol Diacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to 1,9-Nonanediol Diacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,9-Nonanediol diacrylate, a versatile difunctional monomer. The document details its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its emerging applications in the biomedical field, including drug delivery and tissue engineering.
Chemical Structure and Identification
1,9-Nonanediol diacrylate (NDDA) is an organic compound featuring a nine-carbon aliphatic chain flanked by two acrylate (B77674) functional groups.[1][2] This structure imparts a combination of flexibility, due to the long carbon backbone, and reactivity, owing to the terminal acrylate groups which are amenable to polymerization.[3][4]
The chemical structure of 1,9-Nonanediol diacrylate can be visualized as follows:
Caption: Chemical structure of 1,9-Nonanediol diacrylate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 9-prop-2-enoyloxynonyl prop-2-enoate[] |
| Synonyms | 1,9-Bis(acryloyloxy)nonane, Nonamethylene glycol diacrylate[2][] |
| CAS Number | 107481-28-7[2] |
| Molecular Formula | C₁₅H₂₄O₄[2] |
| Molecular Weight | 268.35 g/mol [] |
| Canonical SMILES | C=CC(=O)OCCCCCCCCCOC(=O)C=C[] |
| InChI Key | PGDIJTMOHORACQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
1,9-Nonanediol diacrylate is typically a colorless to pale yellow liquid with low viscosity at room temperature.[1][2] Its hydrophobic nature, attributed to the long alkyl chain, contributes to good water resistance in the resulting polymers.[1]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1][] |
| Density | 0.99 g/cm³ | [] |
| Boiling Point | >250 °C | [] |
| Flash Point | 164 °C | [] |
| Refractive Index | 1.46 | [] |
| Purity | >92.0% (GC) | [] |
| Topological Polar Surface Area | 52.6 Ų | [] |
| XLogP3 | 4.2 | [] |
Synthesis and Purification
The primary method for synthesizing 1,9-Nonanediol diacrylate is through the esterification of 1,9-Nonanediol with acrylic acid or its more reactive derivative, acryloyl chloride.[1] This reaction is typically catalyzed by an acid.[1]
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of 1,9-Nonanediol diacrylate.
Materials:
-
1,9-Nonanediol
-
Acryloyl chloride (or acrylic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Inhibitor of polymerization (e.g., hydroquinone)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,9-Nonanediol and a small amount of a polymerization inhibitor in the anhydrous solvent.
-
Add the acid catalyst to the solution.
-
Slowly add a slight molar excess of acryloyl chloride (e.g., 2.2 equivalents) to the reaction mixture from the dropping funnel. The reaction is exothermic and may require cooling.[1]
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1,9-Nonanediol diacrylate can be purified using the following techniques:
-
Vacuum Distillation: This method is effective for separating the product from non-volatile impurities and unreacted diol.[1] Operating under reduced pressure lowers the boiling point, preventing thermal polymerization of the acrylate groups.[1]
-
Column Chromatography: This technique separates the diacrylate from byproducts and impurities based on polarity differences.[1] A silica (B1680970) gel stationary phase is typically used with a suitable organic solvent system as the mobile phase.[1]
Caption: General workflow for the synthesis and purification of 1,9-Nonanediol diacrylate.
Characterization
The structure and purity of 1,9-Nonanediol diacrylate are confirmed using various spectroscopic techniques.
Experimental Protocol: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the nonanediol backbone.[6]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, with characteristic signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (128-131 ppm), and the aliphatic carbons of the backbone.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is used to identify the key functional groups.[7] Characteristic absorption bands include the C=O stretching of the ester group (around 1720-1740 cm⁻¹), the C=C stretching of the acrylate group (around 1620-1640 cm⁻¹), and the C-O stretching of the ester (around 1180-1280 cm⁻¹).[7][8] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete esterification of the diol.[7]
Applications in Drug Development
The polymerizable nature of 1,9-Nonanediol diacrylate makes it a valuable component in the development of biomedical materials, particularly for drug delivery systems and tissue engineering scaffolds.[] Its ability to form cross-linked hydrogels upon polymerization is central to these applications.[]
Hydrogel Formation for Controlled Drug Release
Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic agents.[9] 1,9-Nonanediol diacrylate can be used as a crosslinking agent to form such hydrogels, often in combination with other monomers.[] The release of the encapsulated drug is typically controlled by diffusion through the polymer matrix and/or by the degradation of the hydrogel.[10]
The polymerization to form a hydrogel is often initiated by UV light in the presence of a photoinitiator, a process known as photopolymerization.[11]
Caption: Schematic of hydrogel formation for drug delivery via photopolymerization.
Biocompatibility
For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit a significant adverse reaction in the body.[12] While specific biocompatibility data for polymers made solely from 1,9-Nonanediol diacrylate are limited, studies on other acrylate-based polymers, such as poly(ethylene glycol) diacrylate (PEGDA), have shown good biocompatibility.[13] It is anticipated that polymers derived from 1,9-Nonanediol diacrylate would also exhibit favorable biocompatibility, although this would need to be confirmed through in vitro and in vivo testing.[13][14]
Tissue Engineering
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue formation.[9] The mechanical properties and degradation rate of hydrogel scaffolds can be tuned by adjusting the crosslinking density, which can be controlled by the concentration of 1,9-Nonanediol diacrylate.[9] The flexibility imparted by the nonanediol chain may be advantageous for applications in soft tissue engineering.
Safety and Handling
1,9-Nonanediol diacrylate is an irritant to the skin and eyes.[] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[15]
Conclusion
1,9-Nonanediol diacrylate is a difunctional monomer with a unique combination of a long, flexible aliphatic chain and reactive acrylate end groups. These features make it a valuable component in polymer chemistry, with significant potential in the development of advanced materials for biomedical applications. Its ability to form cross-linked hydrogels with tunable properties opens up possibilities for its use in controlled drug delivery and tissue engineering. Further research into the specific biocompatibility and degradation kinetics of polymers derived from 1,9-Nonanediol diacrylate is warranted to fully realize its potential in the pharmaceutical and biomedical fields.
References
- 1. 1,9-Nonanediol diacrylate | High-Purity Crosslinker [benchchem.com]
- 2. CAS 107481-28-7: 1,9-Nonanediol diacrylate | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. In vitro and in vivo performance of porcine islets encapsulated in interfacially photopolymerized poly(ethylene glycol) diacrylate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commons.emich.edu [commons.emich.edu]
- 7. rrp.nipne.ro [rrp.nipne.ro]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro biocompatibility of bioresorbable polymers: poly(L, DL-lactide) and poly(L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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